molecular formula C7H7N3O4S B8751042 (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid

(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid

Cat. No.: B8751042
M. Wt: 229.22 g/mol
InChI Key: OBRMMFBYPFFKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is a heterocyclic compound containing both sulfur and nitrogen atoms. It is derived from the thiazole ring, which is known for its significant role in medicinal chemistry. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid typically involves the condensation of a halogenated acetic acid derivative with thiourea, followed by hydrolysis . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The process can be summarized as follows:

    Condensation: Halogenated acetic acid derivative reacts with thiourea.

    Hydrolysis: The intermediate product is hydrolyzed to yield the final compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic Acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetoxyimino group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H7N3O4S

Molecular Weight

229.22 g/mol

IUPAC Name

2-acetyloxyimino-2-(2-amino-1,3-thiazol-4-yl)acetic acid

InChI

InChI=1S/C7H7N3O4S/c1-3(11)14-10-5(6(12)13)4-2-15-7(8)9-4/h2H,1H3,(H2,8,9)(H,12,13)

InChI Key

OBRMMFBYPFFKFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid dihydrate (syn-isomer) (20.0 g) was suspended in acetone (200 ml) and stirred, and heated and refluxed at 55 to 56° C. for one hour. After the mixture was cooled to 5° C., the crystal was filtered and washed with acetone, and dried under reduced pressure to obtain 2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid anhydrous crystal (16.4 g).
Name
2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid dihydrate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate sodium dihydrate (syn-isomer) (24.6 g) was added to water (160 ml) and stirred at 20 to 30° C. Acetic anhydride (28.7 g) was added dropwise thereto for 60 minutes. During the dropwise addition, the pH of the mixture was controlled to 6.0±0.2 by using 20% aqueous sodium carbonate. After the dropwise addition, the mixture was stirred for 30 minutes, and the pH of the mixture was adjusted to 2.5 by using 6N hydrochloric acid. After the reaction liquid was cooled to 5° C., the precipitated crystal was filtered and washed with isopropanol and acetone successively. The obtained wet crystal was dried under reduced pressure to obtain 2-(2-aminothiazole-4-yl)-2-acetoxyiminoacetic acid (syn-isomer) (23.9 g) including two molecules of crystal water.
Name
2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate sodium dihydrate
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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